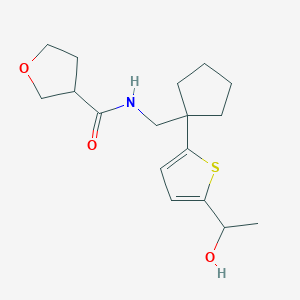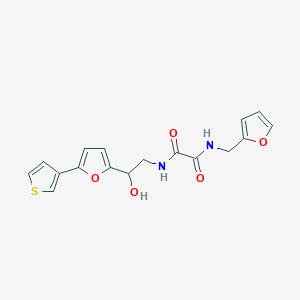![molecular formula C11H9ClN2O3 B2629420 3-[(Chloroacetyl)amino]-1-benzofuran-2-carboxamide CAS No. 80551-19-5](/img/structure/B2629420.png)
3-[(Chloroacetyl)amino]-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Chloroacetyl)amino]-1-benzofuran-2-carboxamide is a versatile chemical compound with diverse applications in scientific research. It is a derivative of benzofuran, a heterocyclic compound .
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, the synthesis of N-cyanoacetamides involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . Another method involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
Molecular Structure Analysis
Molecular structure optimization of certain compounds were performed by the density functional theory (DFT/B3LYP) method and the basis set 6–31 G with double zeta plus polarization (d,p) .
Chemical Reactions Analysis
One of the methods utilizes a large excess of CAC (4 eq.), and the reaction requires longer times (12 –16 h) to complete . An aqueous method developed recently for ranolazine synthesis uses a stoichiometric amount of water (5 eq.) for chloroacetylation using chloroacetic anhydride .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds such as 3-Aminoacetanilide include solubility in water 1-5 g/100 mL at 24°C . The functional groups of chitosan include 6-position primary hydroxyl group, 3-position secondary hydroxyl group, and 2-position amino group or some N-acetylamino groups and glycosidic bonds .
科学的研究の応用
Chemoselective N-chloroacetylation of Amino Compounds
The compound “3-[(Chloroacetyl)amino]-1-benzofuran-2-carboxamide” can be used in the chemoselective N-chloroacetylation of amino compounds such as amino alcohols and amino acids. This process involves the use of chloroacetyl chloride to produce chloroacetamides in a phosphate buffer within 20 minutes . This method is eco-friendly, easily scalable, robust, and represents the first example of a metal-free bio-compatible synthesis under neutral conditions .
Reaction with Mercaptoundecahydrododecaborate (BSH)
The compound can also react with mercaptoundecahydrododecaborate (BSH) when it is modified into a tripeptide (Cl-3X). The reaction of Cl-3X with BSH results in the conversion of Cl-3X to its reactant (BS-3X). This reaction is accelerated by basic amino acid residues in the peptide . This work could aid in the development of new boron agents using BSH in boron neutron capture therapy .
作用機序
While the specific mechanism of action for 3-[(Chloroacetyl)amino]-1-benzofuran-2-carboxamide is not available, similar compounds such as benzothiazole based anti-tubercular compounds have shown inhibitory concentrations against M. tuberculosis . Pyridine derivatives are widely reported as potential anticancer agents .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[(2-chloroacetyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c12-5-8(15)14-9-6-3-1-2-4-7(6)17-10(9)11(13)16/h1-4H,5H2,(H2,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIYBKFOIUVCQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,8-dichloro-N-[2-(cyclohexen-1-yl)ethyl]-2-oxochromene-3-carboxamide](/img/structure/B2629337.png)
![Methyl 2-[[(2-acetamido-5-chlorophenyl)-phenylmethyl]amino]acetate](/img/structure/B2629339.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-fluorobenzamide](/img/structure/B2629342.png)
![(2E)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide](/img/structure/B2629343.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2629344.png)
![3-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-1,1-dimethylthiourea](/img/structure/B2629346.png)
![3,3-dimethyl-1-[3-({1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}carbonyl)phenyl]-2-azetanone](/img/structure/B2629348.png)


![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2629353.png)

![N-(3,4-dimethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2629357.png)
